molecular formula C8H7ClF8O B12655602 Acid chlorides, C8-14, beta-omega-perfluoro CAS No. 72623-70-2

Acid chlorides, C8-14, beta-omega-perfluoro

Cat. No.: B12655602
CAS No.: 72623-70-2
M. Wt: 306.58 g/mol
InChI Key: WKEKKSXHJBPLBN-UHFFFAOYSA-N
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Description

Acid chlorides, C8-14, beta-omega-perfluoro, are a class of organic compounds characterized by the presence of a perfluorinated alkyl chain ranging from eight to fourteen carbon atoms, terminated by an acid chloride functional group. These compounds are known for their unique chemical properties, including high thermal stability, resistance to chemical reactions, and hydrophobicity, making them valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acid chlorides, C8-14, beta-omega-perfluoro, typically involves the reaction of perfluorinated carboxylic acids with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride product. The general reaction scheme is as follows:

R-COOH+SOCl2R-COCl+SO2+HCl\text{R-COOH} + \text{SOCl}_2 \rightarrow \text{R-COCl} + \text{SO}_2 + \text{HCl} R-COOH+SOCl2​→R-COCl+SO2​+HCl

where R represents the perfluorinated alkyl chain .

Industrial Production Methods

In industrial settings, the production of these acid chlorides is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as dimethylformamide can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Acid chlorides, C8-14, beta-omega-perfluoro, undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acid chlorides, C8-14, beta-omega-perfluoro, have a wide range of scientific research applications:

Mechanism of Action

The unique properties of acid chlorides, C8-14, beta-omega-perfluoro, are attributed to the strong electron-withdrawing effects of the perfluorinated alkyl chain. This effect stabilizes the acid chloride functional group, making it less reactive towards nucleophiles compared to non-fluorinated acid chlorides. The perfluorinated chain also imparts hydrophobicity and chemical resistance, which are crucial for their applications in surface coatings and polymer modification .

Comparison with Similar Compounds

Similar Compounds

  • Acid chlorides, C4-8, beta-omega-perfluoro
  • Acid chlorides, C14-18, beta-omega-perfluoro
  • Perfluorooctanoic acid chloride
  • Perfluorodecanoic acid chloride

Uniqueness

Acid chlorides, C8-14, beta-omega-perfluoro, are unique due to their optimal chain length, which balances hydrophobicity and reactivity. Compounds with shorter chains (C4-8) may lack sufficient hydrophobicity, while those with longer chains (C14-18) may exhibit reduced reactivity and increased viscosity. This balance makes this compound, particularly suitable for applications requiring both chemical resistance and moderate reactivity .

Properties

CAS No.

72623-70-2

Molecular Formula

C8H7ClF8O

Molecular Weight

306.58 g/mol

IUPAC Name

2,2,3,3,4,4,5,5-octafluorooctanoyl chloride

InChI

InChI=1S/C8H7ClF8O/c1-2-3-5(10,11)7(14,15)8(16,17)6(12,13)4(9)18/h2-3H2,1H3

InChI Key

WKEKKSXHJBPLBN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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